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molecular formula C11H9ClFN3 B1416557 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine CAS No. 629670-16-2

6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine

Cat. No. B1416557
M. Wt: 237.66 g/mol
InChI Key: CRZHXSJHMIMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259179B2

Procedure details

In a procedure analogous to example 1, reaction of 4-fluorobenzylamine (3.75 g, 30.0 mmol) and 2,6-dichloropyrazine (1.49 g, 10.0 mmol) furnished the product (2.35 g, 99%).
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[N:15][CH:14]=[C:13](Cl)[N:12]=1>>[Cl:10][C:11]1[N:12]=[C:13]([NH:7][CH2:6][C:5]2[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=2)[CH:14]=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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